
Deu3MZ2AN8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the carboxamide group: This step involves the reaction of the pyrazine ring with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Formation of the phenylpropanamide moiety: This step involves the coupling of the pyrazine carboxamide with a phenylpropanamide derivative, often using peptide coupling reagents like carbodiimides.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective reduction and alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide and carboxamide groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Amides, esters, thioesters.
Scientific Research Applications
Medicinal Chemistry: It can be studied for its potential as a drug candidate, particularly for its interactions with biological targets.
Biochemistry: Researchers can investigate its role in enzyme inhibition or activation.
Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide: shares structural similarities with other pyrazine derivatives and phenylpropanamide compounds.
Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis drug.
Phenylpropanolamine: A phenylpropanamide derivative used as a decongestant.
Uniqueness
The uniqueness of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
2379402-85-2 |
|---|---|
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[(2S)-1-[(3-hydroxy-3-methylbutanoyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H22N4O4/c1-19(2,27)11-16(24)23-17(25)14(10-13-6-4-3-5-7-13)22-18(26)15-12-20-8-9-21-15/h3-9,12,14,27H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t14-/m0/s1 |
InChI Key |
KDNFAOHHDGPOSG-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(CC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |
Canonical SMILES |
CC(C)(CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


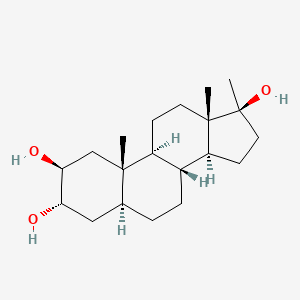

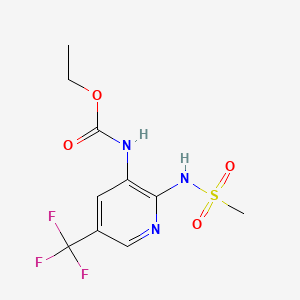
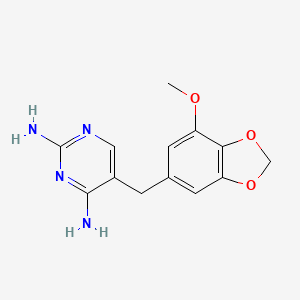
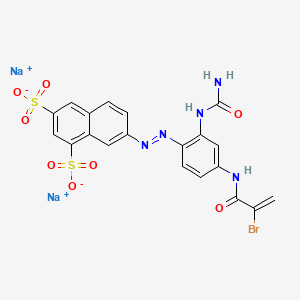
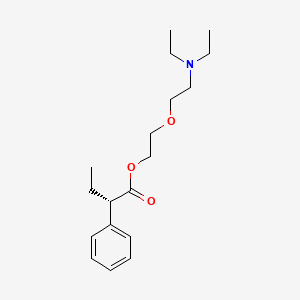


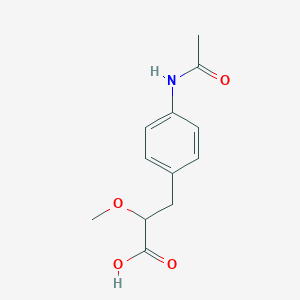
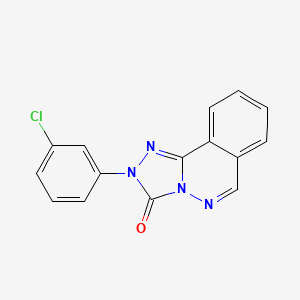
![2-Methyl-4-(trifluoromethyl)-1-({5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole-5-carbonitrile](/img/structure/B12725214.png)

![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

